Cas no 53670-70-5 (ethyl 2-acetyl-3-methyl-4-oxopentanoate)
ethyl 2-acetyl-3-methyl-4-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 2-acetyl-3-methyl-4-oxo-, ethyl ester
- 2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester
- ethyl 2-acetyl-3-methyl-4-oxopentanoate
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- MDL: MFCD18970687
- Inchi: 1S/C10H16O4/c1-5-14-10(13)9(8(4)12)6(2)7(3)11/h6,9H,5H2,1-4H3
- InChI Key: CQYLSOVNYJDNEY-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)=O)C(C(C)=O)C)=O
Computed Properties
- Exact Mass: 200.10488
Experimental Properties
- PSA: 60.44
ethyl 2-acetyl-3-methyl-4-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B441585-10mg |
ethyl 2-acetyl-3-methyl-4-oxopentanoate |
53670-70-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441585-50mg |
ethyl 2-acetyl-3-methyl-4-oxopentanoate |
53670-70-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B441585-100mg |
ethyl 2-acetyl-3-methyl-4-oxopentanoate |
53670-70-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AG35433-50mg |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 50mg |
$219.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-100mg |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 100mg |
$306.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-250mg |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 250mg |
$422.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-500mg |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 500mg |
$645.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-1g |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 1g |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-2.5g |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AG35433-5g |
2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester |
53670-70-5 | 95% | 5g |
$2301.00 | 2024-04-19 |
ethyl 2-acetyl-3-methyl-4-oxopentanoate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on ethyl 2-acetyl-3-methyl-4-oxopentanoate
Chemical Profile of Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS No. 53670-70-5)
Ethyl 2-acetyl-3-methyl-4-oxopentanoate, identified by its Chemical Abstracts Service (CAS) number 53670-70-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and has garnered attention for its potential applications in drug development.
The molecular structure of ethyl 2-acetyl-3-methyl-4-oxopentanoate consists of a five-carbon chain with an acetyl group at the second carbon and a methyl group at the third carbon. The presence of the ester functional group at the end of the chain contributes to its reactivity, making it a versatile building block for more complex molecules. This compound's chemical properties have been extensively studied, particularly in terms of its role as a precursor in the synthesis of various bioactive compounds.
In recent years, researchers have been exploring the applications of ethyl 2-acetyl-3-methyl-4-oxopentanoate in the development of novel therapeutic agents. Its structural features suggest potential utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. For instance, studies have demonstrated its effectiveness as a starting material for creating derivatives with enhanced biological activity and improved pharmacokinetic profiles.
The compound's reactivity also makes it a valuable tool in chemical biology research. Researchers have utilized ethyl 2-acetyl-3-methyl-4-oxopentanoate to develop probes for studying enzyme mechanisms and metabolic pathways. Its ability to undergo selective reactions with various functional groups allows scientists to design molecules that can interact specifically with target proteins or enzymes, providing insights into cellular processes and disease mechanisms.
Moreover, the pharmaceutical industry has shown interest in ethyl 2-acetyl-3-methyl-4-oxopentanoate due to its potential as a scaffold for drug discovery. Computational modeling and high-throughput screening techniques have been employed to identify derivatives with improved binding affinity and selectivity for therapeutic targets. These efforts have led to the identification of several promising candidates that are being further investigated for their therapeutic potential.
The synthesis of ethyl 2-acetyl-3-methyl-4-oxopentanoate has also been optimized to enhance yield and purity, ensuring its availability for industrial applications. Advanced synthetic methodologies, including catalytic processes and green chemistry approaches, have been developed to minimize waste and improve efficiency. These innovations not only make the production of ethyl 2-acetyl-3-methyl-4-oxopentanoate more sustainable but also reduce costs, making it more accessible for research and commercial purposes.
In conclusion, ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS No. 53670-70-5) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents and biochemical probes. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.
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